![molecular formula C7H8N2O B1438618 2-(Aminomethyl)isonicotinaldehyde CAS No. 887579-43-3](/img/structure/B1438618.png)
2-(Aminomethyl)isonicotinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of α-amino ketones, which includes compounds like 2-(Aminomethyl)isonicotinaldehyde, has seen significant advancements in recent years . The number of protocols developed for this purpose has increased considerably, with the review serving to collate and critically evaluate novel methodologies published since 2011 . Another study discusses the susceptibility to hydrolysis of phenylboronic pinacol esters, which could be relevant to the synthesis of similar compounds .Molecular Structure Analysis
While specific molecular structure analysis for 2-(Aminomethyl)isonicotinaldehyde was not found, a study on Pyridinecarboxaldehydes, which are structurally similar, discusses their structures, vibrational assignments, and molecular characteristics . Another source mentions the molecular weight and formula of the compound.Scientific Research Applications
Synthesis and Chemical Reactions : 2-(Aminomethyl)isonicotinaldehyde is utilized in the synthesis of complex organic compounds. For instance, it has been used in pyridoxal-mediated cycloaromatization processes, forming cycloaromatized products via a toluene biradical intermediate (Wakayama, Nemoto, & Shibuya, 1996). Additionally, the compound has been involved in the synthesis and biological evaluation of aminomethyl derivatives for inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase (Gulcin et al., 2017).
Metal Complex Synthesis : The compound is used in creating metal complexes, which have applications in fields like catalysis and materials science. For instance, zinc (II), cadmium (II), and mercury (II) complexes with 2-aminonicotinaldehyde have been synthesized and characterized for their biological activities (Mallela et al., 2018).
Bioconjugation and Tagging in Proteins and Peptides : This compound has been employed in site-directed conjugation processes to tag peptides and proteins. For example, the 2-amino alcohol structure present in 2-(Aminomethyl)isonicotinaldehyde has been used for periodate oxidation in proteins, enabling site-directed labeling with biotin or fluorescent reporters (Geoghegan & Stroh, 1992).
Oligosaccharide Structure Analysis : It has also found application in the analysis of oligosaccharides, where a potential aldehyde group of an oligosaccharide is combined with 2-aminopyridine for fluorescent tagging, aiding in the determination of sugar unit sequences and linkage points (Hase, Ikenaka, & Matsushima, 1978).
Synthesis of Nitrogen Heterocycles : The compound is instrumental in the construction of nitrogen heterocycles, a key area in organic and medicinal chemistry. For example, copper-catalyzed domino three-component coupling-cyclization has been used to create 2-(aminomethyl)indoles, important building blocks in synthetic organic chemistry (Ohta, Chiba, Oishi, Fujii, & Ohno, 2009).
Involvement in the Synthesis of Pyridine Derivatives : 2-(Aminomethyl)isonicotinaldehyde has been utilized in the synthesis of various pyridine derivatives, which are significant in pharmaceutical and synthetic chemistry. For example, the reaction of isonicotinaldehyde with 2-cyanoacetohydrazide has led to the formation of novel pyridine derivatives with potential antibacterial activities (Mohamed, Tawfik, Dardeer, & Fadda, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULDPBWXTZGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652146 | |
Record name | 2-(Aminomethyl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)isonicotinaldehyde | |
CAS RN |
887579-43-3 | |
Record name | 2-(Aminomethyl)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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